(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(5-Chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a 2-imino-2H-chromene-3-carboxamide backbone with a 5-chloro-2-methylphenylimino group and an N-(2-methylphenyl) substituent. Chromene derivatives are known for their diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities . The synthesis of such compounds typically involves condensation reactions between substituted salicylaldehydes and cyanoacetamide or its analogs, catalyzed by bases like piperidine . Modifications to the phenylimino and carboxamide substituents significantly influence physicochemical properties and biological efficacy, making structural analogs valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-13-17-8-4-6-10-22(17)29-24(19)27-21-14-18(25)12-11-16(21)2/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWXWHDLIMMYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity : Chloro and methyl groups (target compound) increase logP compared to methoxy analogs, favoring membrane penetration .
- Solubility : Methoxy-substituted compounds (e.g., ) exhibit higher aqueous solubility due to polar oxygen atoms .
- Spectral Data : IR and NMR spectra for analogs confirm imine (C=N, ~1600–1650 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹) functionalities .
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